molecular formula C8H8BrClO B1621569 1-Bromo-2-(2-chloroethoxy)benzene CAS No. 64010-12-4

1-Bromo-2-(2-chloroethoxy)benzene

Cat. No.: B1621569
CAS No.: 64010-12-4
M. Wt: 235.5 g/mol
InChI Key: YEYMDHVVRPPLSH-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-chloroethoxy)benzene is an organic compound with the molecular formula C8H8BrClO. It is a derivative of benzene, where a bromine atom and a 2-(2-chloroethoxy) group are substituted on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(2-chloroethoxy)benzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, benzene is first brominated to form bromobenzene. The bromobenzene then undergoes a nucleophilic substitution reaction with 2-chloroethanol in the presence of a base, such as potassium carbonate, to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes controlling the temperature, pressure, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(2-chloroethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction Reactions: Reduction can lead to the removal of halogen atoms, resulting in different benzene derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium carbonate for nucleophilic substitution.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functional groups on the benzene ring.

Scientific Research Applications

1-Bromo-2-(2-chloroethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2-chloroethoxy)benzene involves its interaction with various molecular targets. In substitution reactions, the compound acts as an electrophile, where the bromine or chlorine atoms are replaced by nucleophiles. The pathways involved in these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-(2-chloroethoxy)benzene is unique due to the presence of both bromine and chlorine atoms along with the ethoxy group, which provides distinct reactivity and applications compared to its similar compounds.

Properties

IUPAC Name

1-bromo-2-(2-chloroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYMDHVVRPPLSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381241
Record name 1-bromo-2-(2-chloroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64010-12-4
Record name 1-bromo-2-(2-chloroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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